molecular formula C9H15NO2 B1432678 1-Oxa-3-azaspiro[5.5]undecan-2-one CAS No. 1780813-50-4

1-Oxa-3-azaspiro[5.5]undecan-2-one

Número de catálogo: B1432678
Número CAS: 1780813-50-4
Peso molecular: 169.22 g/mol
Clave InChI: HWAZMEMOAFXJOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Oxa-3-azaspiro[5.5]undecan-2-one (CAS 1780813-50-4) is a spirocyclic chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This scaffold is of significant interest in medicinal chemistry and drug discovery. Spirocyclic structures like this one are characterized by their rigid, three-dimensional architecture, which can be leveraged to improve the properties of drug candidates. They are considered valuable bioisosteres that can enhance a molecule's water solubility, lipophilicity, and overall metabolic stability, making them crucial for optimizing lead compounds in the development of new therapeutics . The 1-oxa-3-azaspiro[5.5]undecane core is a key structural motif in the design of novel molecular probes and active pharmaceutical ingredients. For instance, research has identified a derivative of this scaffold, known as CIMO, as a potent and selective inhibitor of the JAK-STAT signaling pathway, demonstrating efficacy against hepatocellular carcinoma (HCC) cells in both in vitro and in vivo models . This highlights the scaffold's utility in targeting key oncogenic pathways for cancer therapy. Furthermore, structurally similar spirocyclic compounds, such as the 1-oxa-9-azaspiro[5.5]undecane chemotype, have been designed as molecular tools for the recognition of zinc enzymes like carbonic anhydrase, a promising target family in various therapeutic areas . These compounds have also been explored as novel agonists for the Free Fatty Acid Receptor 1 (FFA1 or GPR40), a target for type 2 diabetes mellitus treatment . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

Número CAS

1780813-50-4

Fórmula molecular

C9H15NO2

Peso molecular

169.22 g/mol

Nombre IUPAC

1-oxa-3-azaspiro[5.5]undecan-2-one

InChI

InChI=1S/C9H15NO2/c11-8-10-7-6-9(12-8)4-2-1-3-5-9/h1-7H2,(H,10,11)

Clave InChI

HWAZMEMOAFXJOJ-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CCNC(=O)O2

SMILES canónico

C1CCC2(CC1)CCNC(=O)O2

Origen del producto

United States

Aplicaciones Científicas De Investigación

1-Oxa-3-azaspiro[5.5]undecan-2-one has a wide range of applications in various scientific domains:

Medicinal Chemistry

This compound has shown potential as an antituberculosis agent by inhibiting the MmpL3 protein of Mycobacterium tuberculosis, which is crucial for bacterial survival. Studies have demonstrated its efficacy in disrupting the lipid transport necessary for the bacterium's cell wall integrity, making it a promising candidate for further drug development aimed at treating tuberculosis.

Biological Research

In biological studies, this compound serves as a valuable tool for investigating enzyme inhibitors and receptor agonists. Its unique spirocyclic structure allows it to interact with various biological targets, facilitating research into mechanisms of action and therapeutic effects.

Material Science

The compound is also utilized in the development of new materials with unique structural properties. Its spirocyclic nature contributes to rigidity and stability, making it suitable for applications in polymer science and nanotechnology.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various applications:

  • Antituberculosis Activity : Research published in medicinal chemistry journals indicates that derivatives of this compound exhibit strong inhibitory activity against MmpL3, suggesting potential as a lead compound for new antituberculosis drugs.
  • Enzyme Inhibition Studies : A study focused on enzyme inhibitors demonstrated that modifications to the spirocyclic structure can enhance binding affinity to specific targets, leading to improved pharmacological profiles .
  • Material Development : Investigations into polymer applications have shown that incorporating this compound into polymer matrices can significantly enhance mechanical properties due to its rigid structure .

Comparación Con Compuestos Similares

(a) 1,9-Diazaspiro[5.5]undecan-2-one

  • Structure : Replaces the oxygen at position 1 with a second nitrogen.
  • Bioactivity : Exhibits activity against obesity and psychotic disorders due to interactions with neurotransmitter receptors .
  • Key Difference : The additional nitrogen enhances hydrogen-bonding capacity, improving binding affinity to central nervous system targets compared to the oxa-aza analog.

(b) 3,9-Diazaspiro[5.5]undeca-2-one

  • Structure : Lacks the oxygen atom, featuring two nitrogens at positions 3 and 7.
  • Bioactivity : Acts as a potent CCR5 antagonist with oral bioavailability, showing promise against HIV entry .
  • Key Difference : Removal of oxygen increases lipophilicity, enhancing cell membrane permeability .

Substituent Modifications

(a) 9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

  • Structure : Substituted with an indole-ethyl group at position 8.
  • Bioactivity: Demonstrates antihypertensive activity via alpha-1-adrenoceptor blockade (IC₅₀ = 12 nM) .
  • Key Difference: The indole moiety enhances selectivity for peripheral adrenoceptors over central targets, reducing side effects .

(b) 5-Ethyl-9-[3-(p-fluorobenzoyl)propyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

  • Structure : Features a p-fluorobenzoylpropyl group at position 9 and an ethyl group at position 3.
  • Bioactivity : Designed for enhanced metabolic stability, with predicted collision cross-section (CCS) values of 204.0 Ų for [M+H]+ adducts .
  • Key Difference : Fluorine substitution improves pharmacokinetic properties by reducing cytochrome P450-mediated metabolism .

Ring-Fused Derivatives

(a) 3:4-Benzo-1-oxaspiro[5.5]undecan-2-one

  • Structure : Incorporates a fused benzene ring.
  • Synthesis: Achieved via cycloaddition of benzocyclobutenone with cyclohexanone .

Data Tables

Table 1: Physical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight Key Property/Bioactivity Reference
This compound C₉H₁₄N₂O₂ 182.22 g/mol Boiling Point: 410.63°C; Density: 1.191 g/cm³
3,9-Diazaspiro[5.5]undeca-2-one C₉H₁₄N₂O 166.22 g/mol CCR5 Antagonist (IC₅₀ = 3.2 nM)
9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one C₂₀H₂₄N₃O₂ 338.43 g/mol Alpha-1-Adrenoceptor Blocker (IC₅₀ = 12 nM)

Table 2: Collision Cross-Section (CCS) Values for Key Derivatives

Adduct m/z Predicted CCS (Ų)
[M+H]+ 411.20784 204.0
[M+Na]+ 433.18978 215.9

Research Findings and Trends

  • Heteroatom Positioning : Replacing oxygen with nitrogen (e.g., 3,9-diazaspiro derivatives) significantly alters receptor selectivity. For instance, CCR5 antagonism requires a balance between lipophilicity (enhanced by nitrogen) and hydrogen-bonding capacity .
  • Substituent Effects : Bulky groups at position 9 (e.g., indole-ethyl or benzoylpropyl) improve target engagement but may reduce solubility. Fluorine substitution mitigates this by enhancing metabolic stability .
  • Synthetic Accessibility : Spirocyclic compounds with fused aromatic rings (e.g., benzo derivatives) require advanced cyclization techniques, limiting scalability .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-oxa-3-azaspiro[5.5]undecan-2-one typically involves the construction of the spirocyclic core by annulation reactions starting from appropriately substituted heterocyclic aldehydes or ketones. The key steps include:

  • Robinson annulation of heterocyclic aldehydes with methyl vinyl ketone or related Michael acceptors to form spirocyclic enones.
  • Catalytic hydrogenation of the enone intermediates to yield the saturated spirocyclic ketone.
  • Additional functional group transformations depending on the desired substitution pattern.

This approach allows for the incorporation of oxygen and nitrogen heteroatoms in the spirocyclic framework, crucial for the formation of this compound.

Detailed Preparation Procedure

Starting Materials

  • 4-Substituted heterocyclic aldehydes such as 1-methyl-4-piperidinecarboxaldehyde, 4-formyl-1-piperidinecarboxylic acid esters, tetrahydropyran-4-carboxaldehyde, and tetrahydrothiopyran-4-carboxaldehyde are commonly used as precursors.
  • Methyl vinyl ketone serves as the Michael acceptor in the annulation step.

Robinson Annulation

  • The aldehyde is reacted with methyl vinyl ketone in the presence of a base catalyst such as Triton-B (a strong base) in a solvent like tert-butanol.
  • The reaction proceeds via Michael addition followed by intramolecular aldol condensation to form the spirocyclic enone intermediate.
  • Temperature control is critical; the reaction is typically initiated at 15 °C and allowed to proceed at ambient temperature for about 1 hour.

Hydrogenation

  • The spirocyclic enone is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
  • Solvent choice is important to avoid side reactions; ethyl acetate is preferred over methanol to prevent ketalization.
  • Typical conditions involve hydrogen pressure of 4.5 bar, ambient temperature, and reaction times of approximately 18 hours.
  • For sulfur-containing analogs, elevated temperature (50 °C), longer reaction times (up to 8 days), and increased catalyst loading are necessary due to catalyst poisoning by sulfur.

Reaction Conditions and Yields

Compound Variant (X) Reaction Conditions Yield (%) Notes
N-CH3 4.5 bar H2, 18 h, ambient temp 91 Standard conditions
N-COO-t-Bu 4.5 bar H2, 18 h, ambient temp 84 Ester substituent present
S (sulfur analog) 4.5 bar H2, 8 days, 50 °C 91 Requires harsher conditions
O (oxygen analog) 4.5 bar H2, 18 h, ambient temp 81 Oxygen heteroatom present

Table 1: Hydrogenation conditions and yields for various 3-heterospiro[5.5]undecan-9-ones leading to spirocyclic ketones including this compound derivatives.

Experimental Notes

  • Solvent Purification: Tetrahydrofuran (THF) is purified by distillation from sodium/benzophenone; methylene chloride is distilled from phosphorus pentoxide (P2O5).
  • Catalysts and Reagents: Palladium on charcoal (Pd/C) is used for hydrogenation; bases like potassium tert-butoxide and Triton-B are employed for annulation.
  • Workup: After reaction completion, the mixture is extracted with ethyl acetate, washed with sodium bicarbonate and sodium hydroxide solutions to remove impurities, dried over sodium sulfate, and concentrated.
  • Product Isolation: The final spirocyclic ketones are isolated by Kugelrohr distillation under reduced pressure, yielding colorless crystalline solids.

Alternative Synthetic Routes and Derivatization

Other methods involve:

For example, synthesis of substituted 1-oxa-3-azaspiro[5.5]undecane derivatives has been achieved by reacting amine-aldehyde adducts with potassium carbonate in methanol, yielding crystalline products with high purity and yields up to 90%.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Outcome
1. Aldehyde preparation Use of heterocyclic aldehydes Commercial or synthesized aldehydes Starting materials for annulation
2. Robinson annulation Michael addition + aldol condensation Methyl vinyl ketone, Triton-B, t-butanol Spirocyclic enone intermediates
3. Catalytic hydrogenation Pd/C catalyst, H2 gas, EtOAc solvent 4.5 bar H2, 18 h, ambient temp (varies) Saturated spirocyclic ketones
4. Derivatization Nucleophilic substitution, cyclization Amines, aldehydes, K2CO3, methanol Substituted spirocyclic derivatives

Research Findings and Applications

  • The described synthetic routes provide efficient access to this compound and related compounds with good to excellent yields.
  • The choice of solvent and reaction conditions critically affects the purity and yield, especially during hydrogenation.
  • These compounds serve as valuable building blocks in heterocyclic chemistry and are under investigation for pharmaceutical applications due to their unique spirocyclic architecture.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-Oxa-3-azaspiro[5.5]undecan-2-one and its derivatives?

  • Methodology : The compound and its derivatives are synthesized via multi-step organic reactions. Key methods include:

  • Buchwald-Hartwig coupling for introducing heterocyclic substituents (e.g., chloropyrimidine derivatives) .
  • Schmidt reactions and cyclization of alkyl esters to form spirocyclic lactams .
  • Three-component condensation involving aromatic aldehydes, nitriles, and acids under acidic conditions for spiro-ring formation .
    • Characterization : Structural validation is performed using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm regiochemistry and purity .

Q. How is the structural integrity of this compound derivatives confirmed during synthesis?

  • Methodology :

  • X-ray crystallography resolves stereochemical ambiguities in spirocyclic systems .
  • Dynamic NMR detects restricted rotation in lactam rings, confirming spirocyclic rigidity .
  • Chromatographic purification (e.g., flash column chromatography with DCM/MeOH gradients) ensures isolation of pure intermediates .

Advanced Research Questions

Q. How can researchers optimize the METTL3 inhibitory activity of this compound derivatives?

  • Methodology :

  • Hydrogen bond engineering : Replace ether linkages with lactam groups to enhance interactions with METTL3’s Gln550 residue, as shown by crystallography .
  • Structure-activity relationship (SAR) studies : Introduce pyrimidine or benzylamine substituents to improve binding affinity (e.g., compound UZH2 achieves IC50_{50} = 1.2 nM via hydrogen bonding with Asp395) .
  • Metabolic stability assays : Use rat liver microsomes to assess oxidative degradation and guide substituent selection (e.g., methyl groups reduce metabolism) .

Q. What experimental strategies resolve discrepancies between computational predictions and observed binding affinities in METTL3 inhibitor design?

  • Methodology :

  • Thermal shift assays (CETSA) : Validate target engagement by measuring METTL3 thermal stabilization in cells treated with derivatives .
  • InCELL Pulse assays : Quantify cellular target occupancy to correlate binding with functional inhibition of m6^6A RNA methylation .
  • Free energy perturbation (FEP) calculations : Refine docking models by simulating ligand-protein interactions (e.g., correcting for solvation effects in hydrophobic pockets) .

Q. How do researchers evaluate the impact of this compound derivatives on RNA methylation dynamics?

  • Methodology :

  • UPLC-MS/MS analysis : Quantify m6^6A/A ratios in total RNA using nucleoside standards (e.g., m6^6A, m1^1A) to assess global methylation changes .
  • RNA immunoprecipitation (MeRIP-seq) : Map site-specific m6^6A modifications in target transcripts (e.g., oncogenes) after compound treatment .
  • Cellular viability assays : Correlate METTL3 inhibition with cytotoxicity in leukemia (MOLM-13) and prostate cancer (PC-3) cell lines .

Data Contradiction Analysis

Q. How to address conflicting results in spirocyclic compound permeability assays?

  • Resolution :

  • TEER (Transepithelial Electrical Resistance) measurements : Differentiate paracellular vs. transcellular transport in Caco-2 monolayers to validate permeability .
  • Lucifer Yellow exclusion : Confirm monolayer integrity during permeability studies to avoid false-positive absorption rates .
  • Species-specific variability : Test compounds in rat vs. human hepatocytes to clarify metabolic stability disparities .

Q. Why do certain structural modifications (e.g., alkyl chain elongation) reduce antihypertensive efficacy despite improved in vitro binding?

  • Resolution :

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in SHR (spontaneously hypertensive rats) to identify bioavailability bottlenecks .
  • Alpha-1 adrenoceptor selectivity assays : Use radioligand binding (e.g., 3H^3H-prazosin) to confirm target specificity vs. off-target effects .

Methodological Best Practices

Q. What protocols ensure reproducibility in spirocyclic compound synthesis?

  • Guidelines :

  • Stoichiometric control : Use <5% Pd/C and excess ammonium formate for catalytic hydrogenation to prevent over-reduction .
  • Low-temperature quenching : Terminate reactions at 0°C to avoid lactam ring-opening side reactions .
  • Inert atmosphere : Conduct Buchwald-Hartwig couplings under nitrogen to prevent palladium oxidation .

Q. How to standardize METTL3 inhibition assays across laboratories?

  • Protocols :

  • Normalize m6^6A levels : Use DMSO-treated controls and external calibration curves for UPLC-MS/MS .
  • Cell culture consistency : Maintain HEK293T cells in RPMI-1640 + 10% FBS with ≤5 passages to minimize epigenetic drift .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.